2-methyl-5-(piperidin-2-yl)aniline
Description
2-Methyl-5-(piperidin-2-yl)aniline is an aromatic amine featuring a methyl group at position 2 and a piperidin-2-yl substituent at position 5 of the benzene ring. Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.29 g/mol. The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in the preparation of c-KIT inhibitors, where it serves as a key intermediate . The piperidine ring introduces stereoelectronic effects, enhancing interactions with biological targets such as kinases, while the aniline moiety facilitates further functionalization.
Properties
CAS No. |
1270515-92-8 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(piperidin-2-yl)aniline typically involves the formation of the piperidine ring followed by its attachment to the aniline moiety. One common method includes the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . Another approach involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation due to its efficiency and scalability. The use of nanocatalysts like cobalt, ruthenium, and nickel has been explored to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(piperidin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, substituted anilines, and various functionalized derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-methyl-5-(piperidin-2-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: This compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-5-(piperidin-2-yl)aniline involves its interaction with specific molecular targets. For instance, piperidine derivatives can bind to DNA via intercalation, affecting the replication and transcription processes . Additionally, they may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Structural Analogs
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
- Piperidine vs. Trifluoromethyl Groups :
The piperidin-2-yl group in the target compound contributes to basic character (pKa ~10–11) and hydrogen-bonding capacity, which is critical for binding to kinase ATP pockets . In contrast, the -CF₃ group in 2-methyl-5-(trifluoromethyl)aniline enhances lipophilicity (logP ~2.5) and metabolic stability, making it suitable for CNS-targeting drugs . - Sulfonyl and Benzoxazole Moieties :
The methylsulfonyl group in 5-(3-methylpiperidin-1-yl)-2-(methylsulfonyl)aniline increases water solubility but may introduce toxicity risks due to strong electron-withdrawing effects . The benzoxazole ring in 2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline provides π-π stacking interactions, improving affinity for bacterial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
